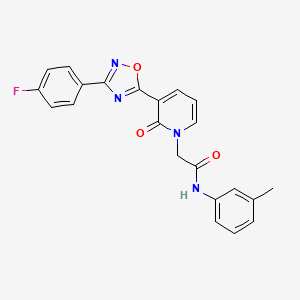

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide

Beschreibung

BenchChem offers high-quality 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O3/c1-14-4-2-5-17(12-14)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)15-7-9-16(23)10-8-15/h2-12H,13H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNNXIJYYDWZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and neuroprotective properties, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 416.404 g/mol. Its structural features include a 1,2,4-oxadiazole moiety and a pyridine ring, which are known to contribute to various biological activities.

Structural Formula

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown strong bactericidal effects against various strains, particularly Staphylococcus spp. and other Gram-positive bacteria. The mechanism of action is thought to involve the disruption of biofilm formation and interference with gene transcription related to bacterial resistance mechanisms .

Case Study: Antimicrobial Efficacy

A comparative analysis of several oxadiazole derivatives revealed that those containing an acetyl group exhibited enhanced antimicrobial activity compared to their non-acetylated counterparts. Notably, some compounds demonstrated effectiveness surpassing that of standard antibiotics like ciprofloxacin .

| Compound | Activity | Reference |

|---|---|---|

| 1 | High against Staphylococcus spp. | |

| 2 | Moderate against E. coli | |

| 3 | Effective against Pseudomonas |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, many did not significantly affect cell viability and even enhanced it in certain cases.

Cytotoxicity Results

The following table summarizes the cytotoxicity findings for selected compounds:

| Compound | Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|---|

| A | 100 (24h) | L929 | 85 |

| B | 200 (48h) | A549 | 110 |

| C | 50 (24h) | HepG2 | 95 |

These results suggest a diverse range of effects depending on the specific structural features of the compounds tested .

Neuroprotective Properties

Emerging research has highlighted the neuroprotective potential of oxadiazole-containing compounds. For example, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's.

Neuroprotective Activity Findings

Inhibitory activity against AChE was observed with IC50 values ranging from 12.8 µM to 99.2 µM , indicating promising potential for therapeutic applications in neurodegeneration .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the 4-fluorophenyl group in this compound suggests potential efficacy against various cancer cell lines. For instance, studies have demonstrated that related oxadiazole compounds can inhibit tumor growth in multiple cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Compounds containing oxadiazole rings have been reported to possess antibacterial and antifungal properties. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as new antibiotics .

Neuroprotective Effects

Some studies indicate that oxadiazole derivatives can exhibit neuroprotective effects. The ability to modulate neurotransmitter systems may position this compound as a candidate for treating neurodegenerative diseases .

Organic Electronics

The unique electronic properties of compounds containing oxadiazoles make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells .

Photovoltaic Devices

The incorporation of this compound into photovoltaic devices has been explored due to its potential to enhance charge transport properties, leading to improved efficiency in solar energy conversion .

Case Studies

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield?

Answer:

The compound is synthesized via multi-step routes involving cyclization and coupling reactions. Key steps include:

- Formation of the oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine .

- Coupling of the pyridinone and acetamide moieties using reagents like EDCI/HOBt in DMF or dichloromethane .

- Critical parameters :

- Temperature control (e.g., 0–60°C for cyclization steps) .

- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .

- Catalyst use (e.g., K₂CO₃ for deprotonation) .

Purification typically involves column chromatography or recrystallization .

Basic: How is structural characterization validated for this compound?

Answer:

A combination of spectroscopic and analytical techniques is used:

- 1H/13C NMR : Confirms proton environments and carbon frameworks, with shifts for oxadiazole (δ 8.5–9.0 ppm) and pyridinone (δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±3 ppm accuracy) .

- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Advanced: How can reaction conditions be optimized to mitigate side-product formation during oxadiazole synthesis?

Answer:

Side products (e.g., open-chain intermediates or regioisomers) arise from incomplete cyclization or competing pathways. Optimization strategies include:

- Stoichiometric control : Use 1.2–1.5 equivalents of hydroxylamine to ensure complete nitrile conversion .

- Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 24 hrs) and improves oxadiazole ring purity .

- In-situ monitoring : HPLC or TLC at 30-minute intervals to track reaction progress .

Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Answer:

SAR studies focus on functional group modifications:

- Oxadiazole substitution : Replace 4-fluorophenyl with bromo/chloro groups to assess halogen effects on target binding .

- Pyridinone methylation : Introduce methyl groups at C4/C6 to evaluate steric effects on enzyme inhibition .

- Biological assays :

- Enzymatic inhibition (IC₅₀ measurements via fluorescence polarization) .

- Cell-based viability assays (MTT assays for cytotoxicity profiling) .

Advanced: How can conflicting solubility data in literature be resolved?

Answer:

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

- Purity differences : Impurities (e.g., unreacted precursors) alter solubility; validate purity via HPLC (>95%) .

- Polymorphism : Crystalline vs. amorphous forms impact solubility. Use X-ray diffraction (PXRD) to identify phases .

- Experimental conditions : Measure solubility at standardized pH (7.4) and temperature (25°C) .

Advanced: What strategies ensure compound stability during long-term biological assays?

Answer:

Degradation pathways (e.g., hydrolysis of the acetamide group) are minimized by:

- Storage conditions : Lyophilized form at -20°C under argon .

- Buffer selection : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation .

- Stability monitoring : LC-MS at 0, 24, and 48 hrs to detect degradation products .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Answer:

- Docking studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), with force fields like AMBER .

- HOMO-LUMO analysis : Predict electron transfer potential using Gaussian09 at the B3LYP/6-31G* level .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories in GROMACS .

Advanced: How are analytical methods validated for quantifying this compound in complex matrices?

Answer:

Validation follows ICH guidelines:

- Linearity : R² ≥ 0.998 over 0.1–100 µM range (HPLC-UV, λ = 254 nm) .

- Precision : Intra-day/inter-day RSD < 2% .

- Recovery : >90% in spiked plasma samples using SPE cleanup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.